5-Bromo-2-hydroxy-N'-[(3Z)-2-oxo-1-pentyl-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-hydroxy-N’-[(3Z)-2-oxo-1-pentyl-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide is a complex organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-hydroxy-N’-[(3Z)-2-oxo-1-pentyl-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzohydrazide and an appropriate indole derivative. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-hydroxy-N’-[(3Z)-2-oxo-1-pentyl-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 5-bromo-2-oxo-N’-[(3Z)-2-oxo-1-pentyl-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide.
Reduction: Formation of 5-bromo-2-hydroxy-N’-[(3Z)-2-hydroxy-1-pentyl-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydroxy-N’-[(3Z
Properties
Molecular Formula |
C20H20BrN3O3 |
---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
5-bromo-2-hydroxy-N-(2-hydroxy-1-pentylindol-3-yl)iminobenzamide |
InChI |
InChI=1S/C20H20BrN3O3/c1-2-3-6-11-24-16-8-5-4-7-14(16)18(20(24)27)22-23-19(26)15-12-13(21)9-10-17(15)25/h4-5,7-10,12,25,27H,2-3,6,11H2,1H3 |
InChI Key |
JBJOHOHARCBDAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.